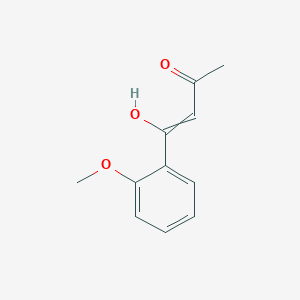![molecular formula C17H15ClNO5- B14359502 (5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate CAS No. 90234-45-0](/img/structure/B14359502.png)
(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate is a complex organic molecule that features a chlorophenyl group, a methoxyphenyl group, and a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with an appropriate amine to form the chlorophenyl intermediate.
Coupling with Methoxyphenyl Group: The chlorophenyl intermediate is then coupled with 2-methoxyphenyl acetic acid under specific conditions to form the desired intermediate.
Carbonate Ester Formation: The final step involves the reaction of the intermediate with a carbonate source, such as dimethyl carbonate, under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate: can be compared with similar compounds such as:
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar structural motif.
Thiosulfate: An oxyanion of sulfur with different chemical properties but used in various industrial applications.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90234-45-0 |
|---|---|
Molecular Formula |
C17H15ClNO5- |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
[5-[[2-(3-chlorophenyl)-2-oxoethyl]amino]-2-methoxyphenyl]methyl carbonate |
InChI |
InChI=1S/C17H16ClNO5/c1-23-16-6-5-14(8-12(16)10-24-17(21)22)19-9-15(20)11-3-2-4-13(18)7-11/h2-8,19H,9-10H2,1H3,(H,21,22)/p-1 |
InChI Key |
LAWCLJVVYLJDJZ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC(=O)C2=CC(=CC=C2)Cl)COC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)

![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
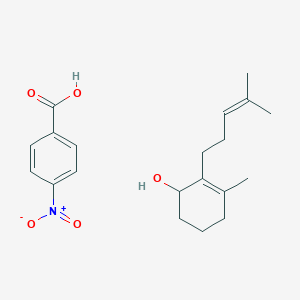
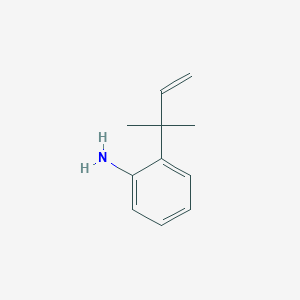
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
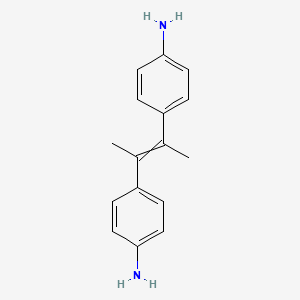
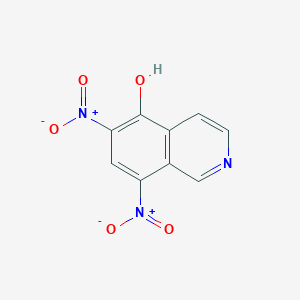
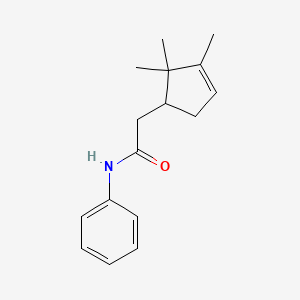
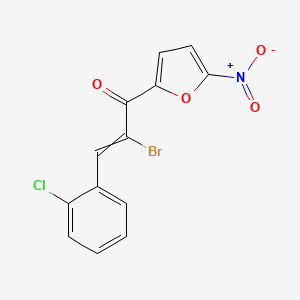
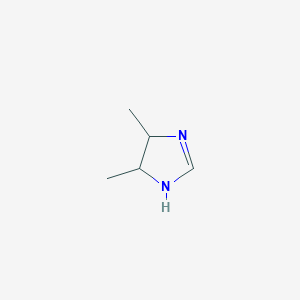
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)
